N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-derived acetamide featuring a pyridinyl substituent at the 2-position of the benzimidazole core and a 3-methoxyphenyl group attached via the acetamide moiety. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient) and a methoxyphenyl group (electron-rich), which may influence solubility, bioavailability, and target-binding interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-17-6-4-5-16(13-17)23-20(26)14-25-19-8-3-2-7-18(19)24-21(25)15-9-11-22-12-10-15/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYKGHMYNUYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The pyridin-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Amide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 3-methoxyphenylacetic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. The initial steps may include the formation of the benzo[d]imidazole core followed by the introduction of the methoxy and pyridine substituents. Various coupling agents and reaction conditions are employed to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have evaluated their efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Example A | 5 | Staphylococcus aureus |
| Example B | 10 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 4.53 | Apoptosis induction |
| MCF7 (Breast cancer) | 5.85 | Cell cycle arrest |
Antitubercular Activity
In addition to antimicrobial and anticancer effects, derivatives of this compound have been tested for antitubercular activity against Mycobacterium tuberculosis. The results indicate potential as a therapeutic agent in treating tuberculosis, especially in drug-resistant strains.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that allow for interaction with biological targets:
- Hydrogen Bonding: The nitrogen atoms in the imidazole and pyridine rings facilitate hydrogen bonding with active sites on enzymes and receptors.
- Lipophilicity: The methoxy group enhances lipophilicity, improving membrane permeability and bioavailability.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Treatment
In vivo models have shown that compounds with similar structures can significantly reduce tumor size in xenograft models, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzimidazole-acetamide derivatives reported in the literature. Below is a detailed comparison of its key features, synthesis, and biological activities relative to analogous compounds.
Structural and Functional Group Comparisons
*Molecular weights estimated based on structural formulas.
Key Observations
Substituent Effects on Bioactivity :
- The pyridin-4-yl group in the target compound may enhance binding to metal-containing enzymes (e.g., kinases or oxidoreductases) due to its ability to coordinate with metal ions . In contrast, thiazole (5e) or triazole (6p) substituents in analogs improve interactions with hydrophobic enzyme pockets .
- The 3-methoxyphenyl group in the target compound could increase membrane permeability compared to nitro (6p) or bromo (5e) substituents, which may reduce solubility but enhance target affinity .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling 2-(pyridin-4-yl)-1H-benzo[d]imidazole with 3-methoxyphenylacetic acid derivatives, similar to methods used for Compound 5e (EDCI/DMAP-mediated amidation) .
- In contrast, triazole-containing analogs (e.g., 6p) require copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while hydrazide derivatives (e.g., 228) involve condensation reactions .
Biological Performance: Compounds with electron-withdrawing groups (e.g., nitro in 6p) show stronger quorum sensing inhibition, likely due to enhanced electrophilicity and interaction with bacterial receptors . Thiazole and thiazolidinone derivatives (e.g., 5e, 228) exhibit potent enzyme inhibition, attributed to sulfur’s role in hydrogen bonding and π-stacking .
Biological Activity
N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide, a compound belonging to the benzimidazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case analyses.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{20}H_{18}N_{4}O
- Molecular Weight : 346.38 g/mol
The compound features a methoxy group attached to a phenyl ring and a benzimidazole moiety linked to a pyridine group, contributing to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including the compound . Specific findings include:
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 6.26 μM against HCC827 cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The antitumor activity is attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth. Molecular docking studies suggest that the compound interacts with proteins associated with cancer cell survival, enhancing its therapeutic efficacy .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial effects:
- Bacterial Inhibition : The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans, suggesting its potential as a dual-action agent in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of similar benzimidazole derivatives, providing insights into structure-activity relationships (SAR):
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 5 | Antitumor | 6.26 | |
| Compound 9 | Antimicrobial | 4.5 (against S. aureus) | |
| Compound 15 | Antifungal | 5.0 (against C. albicans) |
These findings underscore the relevance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
